molecular formula C9H12O5 B8809361 2-(Acryloyloxy)ethyl acetoacetate

2-(Acryloyloxy)ethyl acetoacetate

Cat. No. B8809361
M. Wt: 200.19 g/mol
InChI Key: YHSYGCXKWUUKIK-UHFFFAOYSA-N
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Patent
US04983715

Procedure details

Eighty four parts of diketene was added dropwise to solution containing 116 parts of 2-hydroxyethyl acrylate, 0.03 parts of diazabicyclooctane and 200 parts of styrene at 70° to 80° C. and mixed for one hour. The obtained solution was condensed at a reduced pressure to obtain 200 parts of acetoacetoxyethyl acrylate. The compound was reacted with 68 parts of aluminum isopropoxyde as generally described in Production Example 27 to obtain a ligand compound D-V of 209 parts (IR absorption 1606 cm-1 and 1525 cm-1 which are derived from chelating).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diazabicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]([O:11][CH2:12][CH2:13][OH:14])(=[O:10])[CH:8]=[CH2:9].N1(C2CCCCCCC2)CCCCCCN1.C=CC1C=CC=CC=1>>[C:7]([O:11][CH2:12][CH2:13][O:14][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])(=[O:10])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
diazabicyclooctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(NCCCCCC1)C1CCCCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
condensed at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCCOC(CC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.